molecular formula C6H13Br2N B2981181 2-(2-Bromoethyl)pyrrolidine hydrobromide CAS No. 74814-50-9

2-(2-Bromoethyl)pyrrolidine hydrobromide

Cat. No. B2981181
CAS RN: 74814-50-9
M. Wt: 258.985
InChI Key: LVYDVYLWWZNIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

For more detailed information, you can refer to the MilliporeSigma product page .

Scientific Research Applications

1. Chemical Synthesis and Functionalization

2-(2-Bromoethyl)pyrrolidine hydrobromide plays a significant role in chemical synthesis and functionalization. For instance, Easton, Pitt, and Ward (1995) demonstrated the use of pyrrolidin-2-ones, which are related to 2-(2-Bromoethyl)pyrrolidine hydrobromide, in the synthesis of 4,5-dibromo-γ-lactams. These bromo substituents can be selectively displaced in various reactions, showcasing the compound's utility in regioselective elaborations and the generation of bicyclic systems (Easton et al., 1995).

2. Development of Polyelectrolytes

The compound has been used in the synthesis of hyperbranched polyelectrolytes. Monmoton et al. (2008) reported the synthesis of hyperbranched poly[bis(alkylene)pyridinium]s using 3,5-bis(bromomethyl)pyridine hydrobromide, a compound closely related to 2-(2-Bromoethyl)pyrrolidine hydrobromide. This research highlights its role in creating new materials with potential applications in various fields (Monmoton et al., 2008).

3. Pharmaceutical Intermediate Synthesis

In pharmaceutical research, 2-(2-Bromoethyl)pyrrolidine hydrobromide is an important intermediate. Zicheng (2010) described its use in the synthesis of Darifenacin hydrobromide, a medication used to treat overactive bladder. This illustrates the compound's relevance in the synthesis of therapeutic agents (Zicheng, 2010).

4. Bromination Agent in Organic Chemistry

The compound serves as an effective bromination agent in organic chemistry. Levin et al. (2006) utilized pyridinium hydrobromide perbromide, closely related to 2-(2-Bromoethyl)pyrrolidine hydrobromide, for bromination reactions, showcasing its utility in organic synthesis processes (Levin et al., 2006).

5. Role in Aziridination Reactions

Ali, Nikalje, and Sudalai (1999) demonstrated the use of pyridinium hydrobromide perbromide as a catalyst in aziridination reactions of olefins. This finding is crucial for the development of efficient synthetic pathways in organic chemistry (Ali et al., 1999).

properties

IUPAC Name

2-(2-bromoethyl)pyrrolidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.BrH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYDVYLWWZNIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.